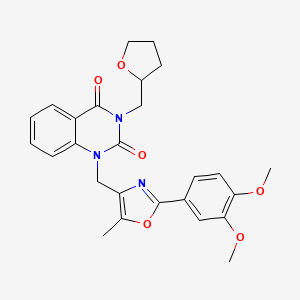

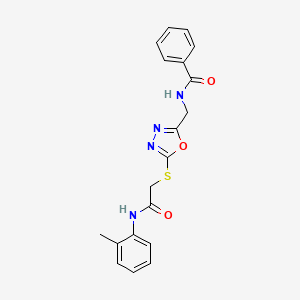

![molecular formula C12H15N3O2S2 B2901485 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2097921-27-0](/img/structure/B2901485.png)

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene is a five-membered heterocyclic compound containing one sulfur atom . Thiophene derivatives have been shown to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science . Thiadiazole is another heterocyclic compound that contains two nitrogen atoms and one sulfur atom in a five-membered ring. It is often used in medicinal chemistry due to its wide range of biological activities.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, thiophene is soluble in most organic solvents but insoluble in water . The presence of the hydroxy group might increase its solubility in polar solvents.Applications De Recherche Scientifique

Organic Semiconductor Development

Thiophene derivatives, such as the compound , are pivotal in the development of organic semiconductors . These materials are used in creating organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The thiophene ring’s ability to stabilize charge through delocalization makes it an excellent candidate for electronic applications .

Corrosion Inhibition

In industrial chemistry, thiophene-based molecules serve as corrosion inhibitors . Their incorporation into coatings can protect metals from oxidative damage, which is crucial for extending the lifespan of structures and machinery .

Pharmacological Research

Compounds with a thiophene core exhibit a range of pharmacological properties. They have been studied for their potential as anticancer , anti-inflammatory , and antimicrobial agents. The structural similarity of the compound to known drugs suggests it could be a candidate for drug development and biological pathway studies .

Material Science

The unique properties of thiophene derivatives make them suitable for advanced material science applications. They can be used in the creation of high-performance polymers and coatings , especially where durability and stability under environmental stress are required .

Bioreduction Processes

Thiophene derivatives are also involved in bioreduction processes . They can be used as intermediates in the synthesis of complex organic molecules, such as pharmaceuticals, through enantioselective bioreduction, which is a critical step in producing compounds like (S)-duloxetine .

Agrochemical Applications

The compound’s derivatives are significant in the agrochemical industry. They can be used to synthesize molecules that protect crops from pests, serving as a basis for developing new pesticides and herbicides .

Mécanisme D'action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are known to interact with various targets, including enzymes, receptors, and ion channels, depending on their specific structural features .

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent or non-covalent bonds . These interactions can lead to changes in the target’s function, potentially altering cellular processes and leading to therapeutic effects .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways related to inflammation, cancer, microbial infections, and more .

Pharmacokinetics

Thiophene derivatives are generally known to exhibit good bioavailability due to their lipophilic nature . They can be absorbed through various routes, distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys or liver .

Result of Action

Thiophene derivatives are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action . These can include the inhibition of enzyme activity, modulation of receptor signaling, alteration of ion channel function, and more .

Action Environment

The action of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues . For example, the lipophilicity of thiophene derivatives can influence their ability to cross cell membranes and reach their targets . Additionally, the stability of these compounds can be affected by factors such as temperature and pH .

Orientations Futures

Propriétés

IUPAC Name |

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S2/c1-8-10(19-15-14-8)11(16)13-7-12(2,17)5-9-3-4-18-6-9/h3-4,6,17H,5,7H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTVEEGBRKDLKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC(C)(CC2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

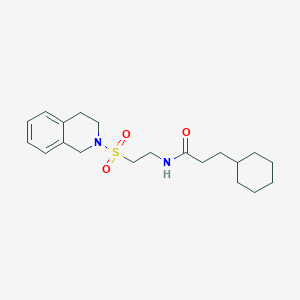

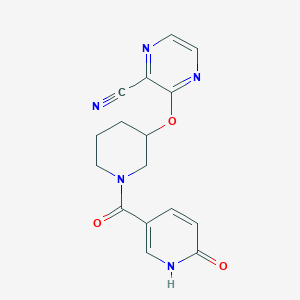

![(1R,5S,6R,7S)-3-Azabicyclo[3.2.1]octane-6,7-diol;hydrochloride](/img/structure/B2901402.png)

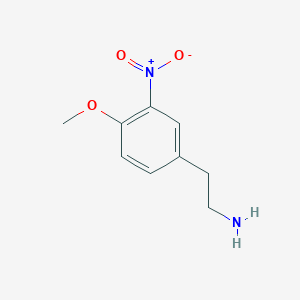

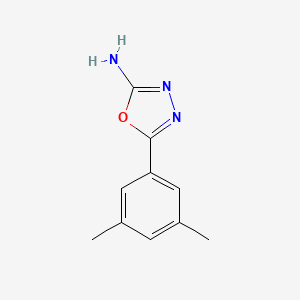

![(E)-4-(Dimethylamino)-N-[2-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)ethyl]but-2-enamide](/img/structure/B2901410.png)

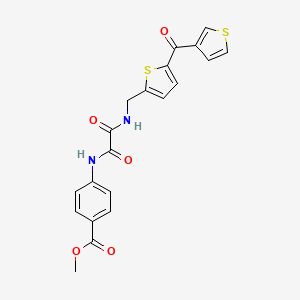

![1-Methyl-4-[4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B2901411.png)

![2-(3,4-dimethoxyphenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2901415.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2901416.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetamide](/img/structure/B2901418.png)